molecular formula C11H16O4 B3061167 1-(Dimethoxymethyl)-2,3-dimethoxybenzene CAS No. 59276-32-3

1-(Dimethoxymethyl)-2,3-dimethoxybenzene

Cat. No. B3061167
CAS RN: 59276-32-3
M. Wt: 212.24 g/mol
InChI Key: WDLKPLOMGRXRFS-UHFFFAOYSA-N
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Description

Compounds like “1-(Dimethoxymethyl)-2,3-dimethoxybenzene” belong to a class of organic compounds known as ethers. Ethers are compounds containing an oxygen atom bonded to two alkyl or aryl groups . They are widely used in organic synthesis and in medicinal chemistry .


Synthesis Analysis

While specific synthesis methods for “1-(Dimethoxymethyl)-2,3-dimethoxybenzene” are not available, ethers can generally be synthesized through the reaction of alcohols in the presence of acid catalysts . Another common method is the Williamson ether synthesis, which involves the reaction of a metal alkoxide with a primary haloalkane or a sulfonate ester .


Molecular Structure Analysis

The molecular structure of ethers typically involves an oxygen atom connected to two carbon atoms forming an R-O-R’ structure . The exact structure of “1-(Dimethoxymethyl)-2,3-dimethoxybenzene” would depend on the specific locations of the methoxy (OCH3) and dimethoxymethyl (CH2(OCH3)2) groups on the benzene ring .


Chemical Reactions Analysis

Ethers are generally quite stable and unreactive. They can act as Lewis bases, with the oxygen atom donating a pair of electrons. They can also undergo reactions such as cleavage and autoxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “1-(Dimethoxymethyl)-2,3-dimethoxybenzene” would depend on its specific structure. Ethers generally have higher boiling points than alkanes due to their polarity, but lower than alcohols due to the absence of hydrogen bonding .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

A study focused on the regioselective bromination of 1,4-dimethoxy-2,3-dimethylbenzene, showcasing its utility in synthesizing sulfur-functionalized quinone derivatives. This research underscores the compound's role in facilitating diverse chemical transformations, leading to the creation of novel molecules with potential applications in various domains (Aitken et al., 2016).

Materials Science

Dimethoxybenzene derivatives have been highlighted for their application as catholyte materials in non-aqueous redox flow batteries. These compounds, including variations like 1,4-dimethoxybenzene, demonstrate high open-circuit potentials and electrochemical reversibility, making them ideal for energy storage solutions. The research indicates their significant potential in improving the chemical stability and performance of redox flow batteries (Jingjing Zhang et al., 2017).

Electrochemistry

Further exploring the realm of electrochemistry, the oxidation mechanisms of dimethoxybenzene-based compounds have been studied for their potential as redox shuttles in lithium-ion batteries. These studies provide insights into enhancing overcharge protection through chemical modifications of dimethoxybenzene, underpinning the importance of these compounds in advancing battery technology (Tiantian Li et al., 2011).

Host-Guest Chemistry

In host-guest chemistry, derivatives of dimethoxybenzene have been utilized to synthesize novel macrocyclic molecules, demonstrating unique complexation behaviors with various guest molecules. These findings suggest potential applications in molecular recognition and sensor design, showcasing the compound's versatility in forming complex structures with specific functionalities (Ogoshi et al., 2008).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific properties. Some ethers can be quite dangerous, for example, diethyl ether is highly flammable . Always refer to the material safety data sheet (MSDS) for specific safety and hazard information .

properties

IUPAC Name

1-(dimethoxymethyl)-2,3-dimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-12-9-7-5-6-8(10(9)13-2)11(14-3)15-4/h5-7,11H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLKPLOMGRXRFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20537247
Record name 1-(Dimethoxymethyl)-2,3-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20537247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Dimethoxymethyl)-2,3-dimethoxybenzene

CAS RN

59276-32-3
Record name 1-(Dimethoxymethyl)-2,3-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20537247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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